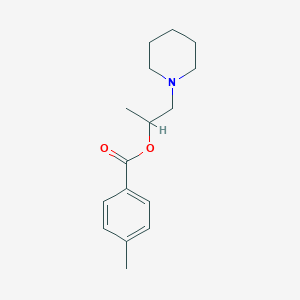![molecular formula C14H8BrN5S B295075 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of triazolo-thiadiazole derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
The compound this compound has been shown to have significant biochemical and physiological effects in various scientific studies. It has been found to possess potent anti-inflammatory, antimicrobial, and anticancer properties. Additionally, it has been shown to modulate the immune system and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for lab experiments. One of the major advantages is its high potency and selectivity towards certain enzymes and proteins. However, its limited solubility in water and low bioavailability may pose challenges in its application in vivo.
Orientations Futures
There are several future directions for the research on 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the major areas of focus is the development of novel drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in the treatment of various diseases. Moreover, the compound's potential toxicity and safety profile need to be thoroughly investigated before its clinical application.
Méthodes De Synthèse
The synthesis of 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-amino-5-bromo-benzophenone and 4-cyanopyridine with thiosemicarbazide in the presence of a catalyst. The reaction is carried out in a suitable solvent under controlled conditions to obtain the desired product.
Applications De Recherche Scientifique
The compound 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in drug development. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and microbial infections.
Propriétés
Formule moléculaire |
C14H8BrN5S |
|---|---|
Poids moléculaire |
358.22 g/mol |
Nom IUPAC |
6-(2-bromophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8BrN5S/c15-11-4-2-1-3-10(11)13-19-20-12(17-18-14(20)21-13)9-5-7-16-8-6-9/h1-8H |
Clé InChI |
IFPYIAGPXCRWTL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)Br |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)








